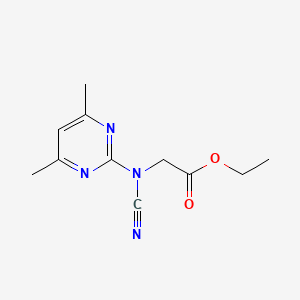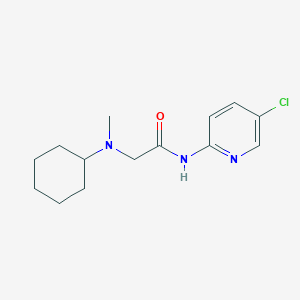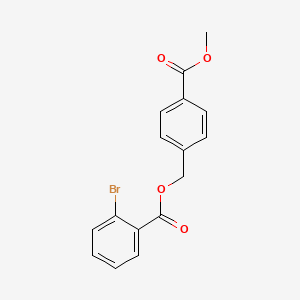![molecular formula C18H25N3O B4741664 N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B4741664.png)
N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
Overview
Description
N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown potential as a therapeutic agent for the treatment of cancer, particularly in cases where other treatments have failed.
Mechanism of Action
N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea inhibits the transcription of ribosomal RNA by binding to the DNA promoter region of the rRNA genes and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been found to induce DNA damage and activate the p53 tumor suppressor pathway, which can lead to apoptosis in cancer cells. This compound has also been shown to have immunomodulatory effects, which could potentially enhance the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, its mechanism of action is complex and not fully understood, which can make it difficult to optimize dosing and treatment regimens. Additionally, this compound has poor solubility and bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea research. One area of focus is the development of more effective formulations and delivery methods to improve its bioavailability and pharmacokinetic properties. Another area is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the combination of this compound with other cancer treatments, such as chemotherapy and immunotherapy, to enhance its efficacy.
Scientific Research Applications
N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea has been the subject of extensive scientific research due to its potential as a cancer treatment. It has been shown to selectively inhibit the transcription of ribosomal RNA, which is essential for the growth and survival of cancer cells. This compound has been tested in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer, and has shown promising results.
properties
IUPAC Name |
1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13-7-8-17-16(11-13)14(12-20-17)9-10-19-18(22)21-15-5-3-2-4-6-15/h7-8,11-12,15,20H,2-6,9-10H2,1H3,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVKWILNUAJPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4741623.png)

![1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4741631.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4741639.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4741656.png)
![4-methoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4741667.png)

![1-butyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741689.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4741694.png)
![7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4741696.png)
